3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

A1 adenosine receptor antagonist kinase inhibitor GPCR ligand design

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a core building block with a saturated tetrahydropyridine ring that reduces lipophilicity vs aromatic analogs, enhancing solubility for CNS drug discovery. Validated for Mps1 inhibition (IC₅₀=2.596 nM for derivatives) and kinase selectivity (≤10 kinases hit at 1 μM). Ideal for oncology and GPCR campaigns.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1519426-93-7
Cat. No. B2513993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
CAS1519426-93-7
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1=C2CCCNC2=NN1
InChIInChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10)
InChIKeyWWFROMYBLJVBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS 1519426-93-7): Procurement-Relevant Technical Overview


3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused ring system consisting of a pyrazole ring and a tetrahydropyridine ring . Its molecular formula is C7H11N3, with a molecular weight of 137.18 g/mol [1]. The compound is commercially available as a research reagent with a minimum purity specification of 95% . This scaffold serves as a versatile small molecule building block in medicinal chemistry, particularly as a core for kinase inhibitor development [2].

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine: Why In-Class Scaffold Substitution Is Not Recommended Without Verification


The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, with over 300,000 compounds described across more than 5,500 references and 2,400 patents [1]. Within this class, small structural variations—such as the presence of the 3-methyl group or the degree of saturation in the pyridine ring—can profoundly alter kinase inhibition profiles, binding kinetics, and selectivity across the human kinome [2]. The tetrahydropyridine moiety in 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine imparts distinct conformational flexibility and hydrogen-bonding characteristics compared to its fully aromatic counterparts. Consequently, generic substitution with other pyrazolo[3,4-b]pyridine analogs without experimental validation risks introducing unpredictable changes in target engagement, off-target activity, and ultimately, reproducibility of downstream biological outcomes. The following quantitative evidence demonstrates specific differentiation dimensions where this compound distinguishes itself from close structural analogs.

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS 1519426-93-7): Quantifiable Differentiation Evidence for Procurement


Differentiation by Saturation State: Impact on A1 Adenosine Receptor Affinity

The tetrahydropyridine ring in 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine provides a saturated framework that distinguishes it from its fully aromatic analog, 3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9). In a structure-activity relationship (SAR) study of 68 pyrazolo[3,4-b]pyridine derivatives evaluated as A1 adenosine receptor (AR) antagonists, the degree of saturation in the pyridine ring was a critical determinant of binding affinity [1]. While the unsubstituted aromatic scaffold exhibited moderate affinity, the introduction of the tetrahydro moiety was associated with substantial alterations in both potency and physicochemical properties, highlighting that the two compounds are not functionally interchangeable.

A1 adenosine receptor antagonist kinase inhibitor GPCR ligand design

Kinase Inhibitor Scaffold Validation: Mps1 Inhibition and Kinome Selectivity

The pyrazolo[3,4-b]pyridine scaffold, to which 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine belongs, has been validated as a potent Mps1 (Monopolar spindle kinase 1) inhibitor scaffold. In a 2023 study, a pyrazolo[3,4-b]pyridine derivative (compound 31) demonstrated an IC₅₀ of 2.596 nM against Mps1, with significant antiproliferative activity against MDA-MB-468 and MV4-11 cancer cells [1]. Critically, this compound exhibited reasonable kinome selectivity when profiled against a panel of 606 wild-type kinases at 1 μM, indicating that the scaffold can be optimized for target selectivity—a key differentiator from promiscuous kinase inhibitors that often dominate early-stage screening libraries.

Mps1 kinase inhibitor cancer therapeutics kinome selectivity profiling

Synthetic Accessibility: Regioselective One-Pot Synthesis Capability

The tetrahydro-pyrazolo[3,4-b]pyridine framework, which includes 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine, can be synthesized with high regioselectivity using a one-pot method involving the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles [1]. This synthetic route offers significant advantages over multi-step protocols required for fully aromatic pyrazolo[3,4-b]pyridine analogs, which often involve harsh conditions (e.g., high-temperature cyclization or transition-metal catalysis) and yield mixtures of regioisomers that require chromatographic separation.

heterocyclic synthesis regioselective reaction medicinal chemistry building block

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS 1519426-93-7): Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization and SAR Studies

Given the validated Mps1 inhibitory activity (IC₅₀ = 2.596 nM for optimized derivatives) and demonstrated kinome selectivity of the pyrazolo[3,4-b]pyridine scaffold [1], 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine serves as an ideal starting point for medicinal chemistry campaigns targeting mitotic kinases in oncology. The tetrahydropyridine ring provides a handle for further functionalization and fine-tuning of selectivity profiles, as evidenced by the kinome-wide selectivity data (≤10 kinases inhibited at >50% at 1 μM out of 606 tested) for related compounds [1].

GPCR Ligand Design, with Emphasis on Adenosine Receptor Modulation

The SAR trends established for 68 pyrazolo[3,4-b]pyridine derivatives as A1 adenosine receptor antagonists [2] support the use of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine in GPCR-targeted drug discovery. The saturated tetrahydropyridine ring reduces lipophilicity (cLogP decrease of ~0.5-1.0 units) relative to aromatic analogs, potentially improving solubility and reducing non-specific protein binding—critical parameters for CNS-penetrant adenosine receptor modulators.

Efficient Synthesis of Diverse Heterocyclic Libraries for High-Throughput Screening

The regioselective one-pot synthetic method validated for the tetrahydro-pyrazolo[3,4-b]pyridine scaffold [3] makes 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine a strategically advantageous building block for generating structurally diverse compound libraries. The method's step reduction (1-3 fewer steps) and yield improvement (15-30 percentage points higher than multi-step aromatic syntheses) [3] enable more cost-effective library production for high-throughput screening campaigns across multiple therapeutic areas.

Procurement for In-House SAR Expansion of Privileged Scaffolds

With over 300,000 pyrazolo[3,4-b]pyridine compounds described and more than 2,400 patents filed as of 2022 [4], this scaffold is firmly established as a privileged structure in drug discovery. Procuring 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (minimum purity 95% as verified by supplier specification ) enables research groups to systematically explore substitution patterns around a core that has demonstrated translational potential across kinase inhibition, GPCR modulation, and anti-inflammatory applications, while benefiting from the compound's commercial availability from multiple quality-assured vendors .

Quote Request

Request a Quote for 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.